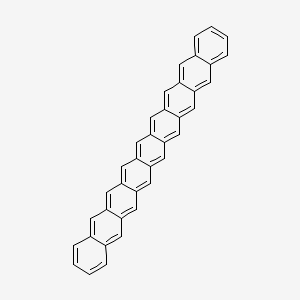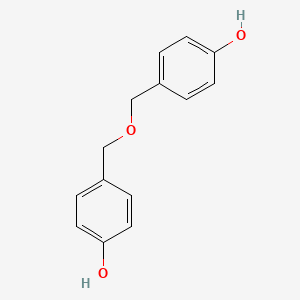
Bis-(4-hydroxybenzyl)ether
概要
説明
Bis-(4-hydroxybenzyl)ether: is an organic compound with the molecular formula C14H14O3. It is an ether in which the oxygen atom is linked to two 4-hydroxybenzyl groups. This compound is isolated from the tubers of Gastrodia elata, a traditional Chinese medicinal herb . It has been studied for its various biological activities, including its role as a platelet aggregation inhibitor .
科学的研究の応用
Chemistry: Bis-(4-hydroxybenzyl)ether is used as a starting material for the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .
Biology: The compound has been studied for its biological activities, including its role as a platelet aggregation inhibitor. It has shown potential in preventing blood clot formation, making it a candidate for further research in cardiovascular diseases .
Medicine: In traditional Chinese medicine, this compound is used for its neuroprotective and anti-inflammatory properties. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
作用機序
Bis-(4-hydroxybenzyl)ether has been found to extend the replicative lifespan of certain yeast strains . It significantly increases the survival rate of yeast under oxidative stress . This compound reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while significantly increasing the activity of catalase (CAT) and glutathione peroxidase (GPx) . The lifespan of certain yeast mutant strains was not affected by this compound . The antiaging effects of this compound involve the Sir2 and Uth1 genes .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: Bis-(4-hydroxybenzyl)ether can be synthesized through the reaction of 4-hydroxybenzyl alcohol with formaldehyde under acidic conditions. The reaction involves the formation of a methylene bridge between two 4-hydroxybenzyl groups, resulting in the formation of the ether linkage .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from natural sources, such as the tubers of Gastrodia elata. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions:
Oxidation: Bis-(4-hydroxybenzyl)ether can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
4,4’-Dihydroxybenzyl sulfone: Another compound isolated from Gastrodia elata with similar biological activities.
4,4’-Oxydianiline: A related ether compound with different functional groups.
Bis-(4-formylphenyl) ether: A similar ether compound with formyl groups instead of hydroxyl groups.
Uniqueness: Bis-(4-hydroxybenzyl)ether is unique due to its dual hydroxyl groups, which contribute to its strong antioxidant properties and its ability to inhibit platelet aggregation. Its presence in traditional medicinal plants like Gastrodia elata also highlights its significance in natural product chemistry and traditional medicine .
特性
IUPAC Name |
4-[(4-hydroxyphenyl)methoxymethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOMKVVSXFCESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415689 | |
| Record name | Phenol, 4,4'-[oxybis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76890-93-2 | |
| Record name | 4,4′-Dihydroxydibenzyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76890-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-[oxybis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


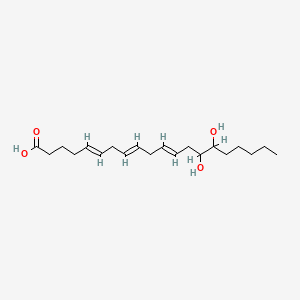
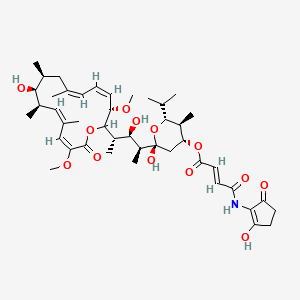
![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237321.png)
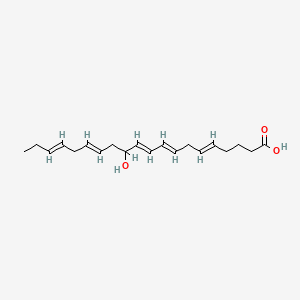
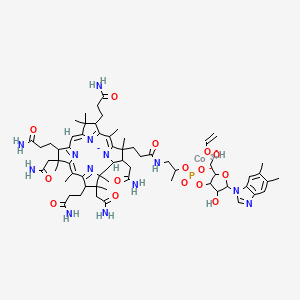
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1237327.png)
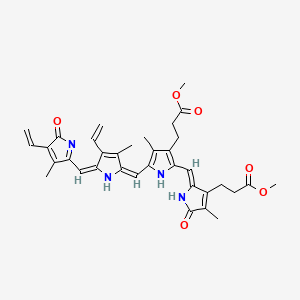
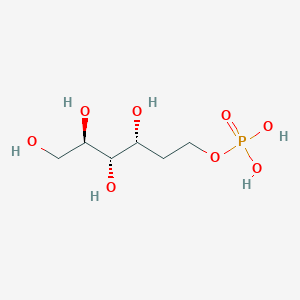
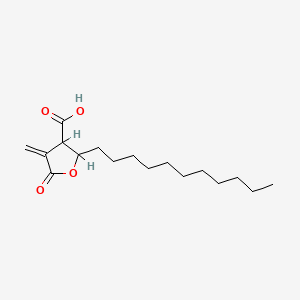
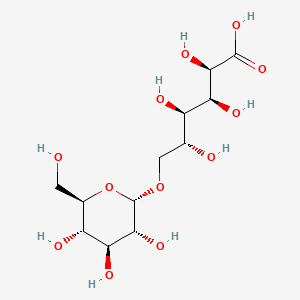
![N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1237334.png)
![(7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1237337.png)
![3,7-dimethylocta-1,6-dien-3-ol;2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylbenzene;2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;5-methyl-2-propan-2-ylphenol](/img/structure/B1237338.png)
